molecular formula C22H25N3 B13810432 Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- CAS No. 22083-71-2

Aniline, 4,4'-bis(3-benzylaminopropylidene)DI-

Cat. No.: B13810432
CAS No.: 22083-71-2
M. Wt: 331.5 g/mol
InChI Key: WMROBZVOJIHZQS-UHFFFAOYSA-N
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Description

Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- is a complex organic compound characterized by the presence of an aniline group and two benzylaminopropylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- typically involves multi-step organic reactions. One common method includes the reaction of aniline with benzylamine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.

    Benzylamine: A primary amine with applications in organic synthesis and as a building block for more complex molecules.

    4,4’-Diaminodiphenylmethane: A compound with structural similarities and applications in polymer production.

Uniqueness: Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.

Properties

CAS No.

22083-71-2

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-3-(benzylamino)propyl]aniline

InChI

InChI=1S/C22H25N3/c23-20-10-6-18(7-11-20)22(19-8-12-21(24)13-9-19)14-15-25-16-17-4-2-1-3-5-17/h1-13,22,25H,14-16,23-24H2

InChI Key

WMROBZVOJIHZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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